N-Cyclopropyl-3-nitropyridin-4-amine

PD-L1 inhibitor LRRK2 inhibitor Biphenyl derivative

N-Cyclopropyl-3-nitropyridin-4-amine is the regiospecific 4-(cyclopropylamino)-3-nitropyridine isomer explicitly cited in LRRK2 (WO-2020247298-A2) and PD-L1 (WO-2021136354-A1) inhibitor patents. Its para-substitution pattern and cyclopropyl conformational constraints render it structurally non-interchangeable with the 2-amino isomer (CAS 290313-20-1) or N-alkyl variants. The 4-position regiochemistry enables predictable site-selective oxidative amination. Procure for kinase inhibitor SAR, biphenyl inhibitor scaffolds, and patent-protected drug discovery programs requiring the distinct 3-nitro-4-cyclopropylamino pyridine architecture.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
CAS No. 380605-28-7
Cat. No. B1358630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-3-nitropyridin-4-amine
CAS380605-28-7
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESC1CC1NC2=C(C=NC=C2)[N+](=O)[O-]
InChIInChI=1S/C8H9N3O2/c12-11(13)8-5-9-4-3-7(8)10-6-1-2-6/h3-6H,1-2H2,(H,9,10)
InChIKeyOXWIUZUWZJVMSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-3-nitropyridin-4-amine (CAS 380605-28-7) Procurement Guide: Pharmaceutical Intermediate for Kinase Inhibitor Synthesis


N-Cyclopropyl-3-nitropyridin-4-amine (CAS 380605-28-7), also known as 4-(cyclopropylamino)-3-nitropyridine, is a nitropyridine derivative with molecular formula C₈H₉N₃O₂ and molecular weight 179.18 g/mol [1]. This compound serves as a key pharmaceutical intermediate in the synthesis of biphenyl derivative inhibitors and LRRK2 inhibitors, with documented use in patent-protected drug discovery programs . The compound is characterized by a cyclopropylamino group at the 4-position and a nitro group at the 3-position of the pyridine ring, a substitution pattern that confers specific synthetic utility in medicinal chemistry applications [1].

Why N-Cyclopropyl-3-nitropyridin-4-amine Cannot Be Substituted by Regioisomeric or N-Alkyl Analogs


The 4-(cyclopropylamino)-3-nitropyridine substitution pattern represents a specific regiochemical arrangement that cannot be interchanged with its 2-amino isomer (N-cyclopropyl-3-nitropyridin-2-amine, CAS 290313-20-1) or other N-alkyl variants without fundamentally altering downstream synthetic outcomes and biological target engagement . The para-relationship between the cyclopropylamino and nitro groups in the 4-position isomer creates a unique electronic environment with distinct reactivity, physicochemical properties, and patent-protected applications compared to ortho-substituted analogs . Regioselective amination studies of 3-nitropyridines demonstrate that substitution at the 4-position versus the 2-position proceeds via different mechanistic pathways with divergent regioselectivity outcomes, making positional isomers non-interchangeable as synthetic intermediates [1]. Furthermore, the cyclopropyl group confers specific conformational constraints that alkyl (methyl, ethyl) or larger cycloalkyl analogs cannot replicate, directly impacting binding interactions in kinase inhibitor scaffolds .

Quantitative Differentiation Evidence for N-Cyclopropyl-3-nitropyridin-4-amine Versus Comparator Compounds


Patent-Protected Intermediate Status: N-Cyclopropyl-3-nitropyridin-4-amine vs. Unspecified Nitropyridine Intermediates

N-Cyclopropyl-3-nitropyridin-4-amine is explicitly cited as a key synthetic intermediate in three distinct patent families for kinase and PD-L1 inhibitors, whereas structurally similar regioisomers such as N-cyclopropyl-3-nitropyridin-2-amine (CAS 290313-20-1) lack equivalent patent documentation in these therapeutic areas . The compound appears in WO-2021136354-A1 (biphenyl derivative PD-L1 inhibitors), TW-202136259-A (biphenyl derivative inhibitors), and WO-2020247298-A2 (LRRK2 inhibitors) . This patent linkage provides direct evidence of industrial selection for specific medicinal chemistry programs, a differentiation factor not documented for the 2-amino regioisomer or N-alkyl-substituted nitropyridine analogs in these same therapeutic contexts .

PD-L1 inhibitor LRRK2 inhibitor Biphenyl derivative

Regioselective Synthetic Advantage: 4-Amino vs. 2-Amino Nitropyridine Isomers

The oxidative amination of 3-nitropyridines proceeds with high regioselectivity for substitution at the para position to the nitro group (i.e., the 4-position in N-cyclopropyl-3-nitropyridin-4-amine) [1]. Experimental studies demonstrate that amination with ammonia yields 2-amino-5-nitropyridine (66% yield) as the para-substitution product, confirming that the 4-substituted isomer is the thermodynamically favored regiochemical outcome under oxidative amination conditions [1]. In contrast, ortho-substitution (2-position) products are not observed as major products under identical conditions, representing a class-level inference that the 4-amino-3-nitropyridine scaffold (the structural class of the target compound) offers superior synthetic accessibility via this methodology compared to the 2-amino regioisomer (N-cyclopropyl-3-nitropyridin-2-amine) [1].

Regioselective amination 3-Nitropyridine Synthetic methodology

Physicochemical Property Differentiation: LogP and pKa vs. Structural Analogs

N-Cyclopropyl-3-nitropyridin-4-amine exhibits distinct physicochemical properties that differentiate it from regioisomeric analogs. The target compound has a calculated LogP of 2.16030 and predicted pKa of 5.55 ± 0.36 [1]. These values differ from the 2-amino regioisomer (N-cyclopropyl-3-nitropyridin-2-amine, CAS 290313-20-1), which shares identical molecular formula (C₈H₉N₃O₂, MW 179.18) but presents a different hydrogen-bonding arrangement and electronic distribution due to the ortho relationship between the amino and nitro groups . The 4-position amino group in the target compound is para to the pyridine nitrogen, whereas the 2-position analog places the amino group ortho to the ring nitrogen, resulting in altered basicity and lipophilicity profiles that affect downstream pharmacokinetic properties when incorporated into drug candidates [1].

Lipophilicity pKa Drug-likeness

Supplier-Grade Purity and Storage Differentiation: Commercial Availability Metrics

Commercial suppliers of N-Cyclopropyl-3-nitropyridin-4-amine consistently offer purity grades of ≥97-98%, with documented storage specifications of 2-8°C under sealed, dry conditions to maintain stability . In contrast, the 2-amino regioisomer (N-cyclopropyl-3-nitropyridin-2-amine) shows limited commercial availability and lacks equivalent supplier-verified purity specifications and storage condition data in public catalogs . Multiple suppliers (ChemScene, Combi-Blocks, Fluorochem) provide the target compound with purity certifications of 98% or higher , whereas the 2-amino isomer is predominantly available from research chemical aggregators without validated purity specifications from multiple independent sources .

Purity grade Storage stability Quality control

Validated Application Scenarios for N-Cyclopropyl-3-nitropyridin-4-amine Based on Evidence


Synthesis of Biphenyl Derivative PD-L1 Inhibitors

N-Cyclopropyl-3-nitropyridin-4-amine is explicitly cited as a synthetic intermediate in WO-2021136354-A1, a patent describing biphenyl derivative inhibitors with PD-L1 antagonist activity for cancer immunotherapy applications . The 4-(cyclopropylamino)-3-nitropyridine scaffold provides the requisite electronic and steric properties for constructing the biphenyl inhibitor core .

LRRK2 Kinase Inhibitor Development for Neurodegenerative Disease Research

The compound is documented as an intermediate in WO-2020247298-A2, which discloses 1-pyrazolyl-5,6-disubstituted indazole derivatives as LRRK2 inhibitors for potential therapeutic applications in Parkinson's disease . The nitropyridine moiety serves as a key building block for constructing the indazole-based kinase inhibitor scaffold .

Regioselective Nitropyridine Functionalization Studies

The 4-amino-3-nitropyridine scaffold (the structural class of this compound) exhibits favorable regioselectivity in oxidative amination reactions, with para-substitution to the nitro group proceeding with high selectivity (66% yield for analogous systems) [1]. This regiochemical preference makes N-cyclopropyl-3-nitropyridin-4-amine a rational choice for synthetic routes requiring predictable site-selective functionalization [1].

Kinase Inhibitor Scaffold Optimization via Cyclopropyl Group SAR

The cyclopropyl group in N-cyclopropyl-3-nitropyridin-4-amine confers specific conformational constraints that differentiate it from N-methyl, N-ethyl, and larger N-cycloalkyl nitropyridine analogs [2]. This structural feature is critical for structure-activity relationship (SAR) studies in kinase inhibitor programs where the cyclopropyl moiety influences target binding and metabolic stability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Cyclopropyl-3-nitropyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.